1-Allylsulfanyl-3-chloro-6-methylbenzene

Description

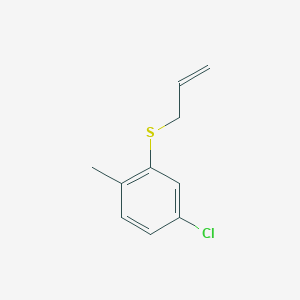

1-Allylsulfanyl-3-chloro-6-methylbenzene is an organic compound characterized by the presence of an allylsulfanyl group, a chlorine atom, and a methyl group attached to a benzene ring

Properties

IUPAC Name |

4-chloro-1-methyl-2-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClS/c1-3-6-12-10-7-9(11)5-4-8(10)2/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKOXTNRCBQKQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-chloro-6-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-6-methylbenzene with allylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-3-chloro-6-methylbenzene undergoes various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated hydrocarbons.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Allylsulfanyl-3-chloro-6-methylbenzene has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-3-chloro-6-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The allylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom and methyl group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

1-Allylsulfanyl-3-chlorobenzene: Lacks the methyl group, resulting in different reactivity and applications.

1-Allylsulfanyl-4-chloro-6-methylbenzene: The position of the chlorine atom affects the compound’s chemical behavior.

1-Allylsulfanyl-3-methylbenzene: Absence of the chlorine atom changes its reactivity profile.

Biological Activity

1-Allylsulfanyl-3-chloro-6-methylbenzene, also known as a member of the organosulfur compound family, has been the subject of various studies focusing on its biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and enzyme inhibition effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chlorobenzyl group attached to an allylic sulfide moiety, which contributes to its unique reactivity and biological activity.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the findings from a study evaluating its effectiveness:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Salmonella typhi | 15 | 0.5 |

| Bacillus subtilis | 18 | 0.3 |

| Escherichia coli | 10 | 1.0 |

| Staphylococcus aureus | 12 | 0.8 |

These results indicate that the compound is particularly effective against Bacillus subtilis and Salmonella typhi, with mechanisms likely involving disruption of bacterial cell wall synthesis due to its electrophilic nature, which can modify essential biomolecules in bacteria .

2. Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal effects against specific fungal strains. Preliminary studies suggest that it may disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism, though further investigation is needed to elucidate the exact mechanisms involved .

3. Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The following table presents the inhibitory activity observed in vitro:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 25 |

| Urease | 30 |

These findings suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting these enzymes, which are critical in various physiological processes .

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions. The chlorine atom in the molecule can be replaced by nucleophiles, leading to the formation of reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for its antimicrobial and enzyme-inhibitory activities .

Case Studies

Study on Antimicrobial Efficacy : A recent study conducted tests on this compound against several bacterial strains, confirming its significant antibacterial properties, particularly against Bacillus subtilis and Salmonella typhi. The study highlighted the importance of further exploring the potential therapeutic applications of this compound in treating bacterial infections.

Enzyme Inhibition Study : Another research focused on enzyme inhibition demonstrated that the compound effectively inhibits AChE and urease, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and other conditions related to urease activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.